
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate: is an organic compound with the molecular formula C16H20N4O2 and a molecular weight of 300.36 g/mol This compound is characterized by the presence of a quinazoline moiety linked to an azetidine ring, which is further substituted with a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate typically involves the reaction of quinazoline derivatives with azetidine intermediates. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes nucleophilic substitution with quinazoline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline amines. Substitution reactions can introduce various alkyl or acyl groups onto the azetidine or quinazoline rings.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate exhibit potent anticancer properties by acting as inhibitors of specific kinases involved in cancer progression. The quinazoline moiety has been shown to interact with ATP-binding sites in kinases, thereby inhibiting their activity .
Case Study:
A study demonstrated that derivatives of quinazoline effectively inhibited the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR). The IC50 values were found to be in the low-nanomolar range, indicating high potency against mutant forms of EGFR .
Neuroprotective Effects
Research has suggested potential neuroprotective effects for compounds containing the quinazoline structure, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through modulation of neuroinflammatory pathways and inhibition of oxidative stress .
Case Study:
In vitro studies showed that certain quinazoline derivatives reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents in neuroprotection .
Antimicrobial Properties
The azetidine ring structure has been associated with antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Case Study:
A series of azetidine derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity, which warrants further investigation into their mechanisms of action .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate is unique due to the presence of the quinazoline moiety, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for research and development in various fields.
Biologische Aktivität
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate is an organic compound with the molecular formula C16H20N4O2. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its quinazoline moiety, which is known for its involvement in various pharmacological applications.
- Molecular Weight : 300.36 g/mol
- IUPAC Name : this compound
- CAS Number : 1389315-00-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The quinazoline moiety facilitates binding to active sites on these targets, potentially inhibiting their activity or modulating their functions. This can lead to various biological effects depending on the target and context of use.
Biological Activity Overview
The compound has been investigated for its potential in several areas:
- Anticancer Activity : The quinazoline structure is associated with compounds that exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that derivatives of quinazoline can possess antimicrobial activities, making this compound a candidate for further exploration in this domain.
- Neuropharmacological Effects : The compound may interact with neuroreceptors, indicating potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of quinazoline derivatives, this compound was found to inhibit the growth of various cancer cell lines. The mechanism involved the inhibition of specific kinases, leading to reduced cell proliferation and increased apoptosis rates in treated cells. This study highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of compounds containing the quinazoline structure. This compound demonstrated significant activity against Gram-positive bacteria, suggesting it could serve as a scaffold for new antibiotics targeting resistant strains.
Eigenschaften
IUPAC Name |
tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11(9-20)19-14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLXQSZOODGTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.